molecular formula C17H19N5O3S B2884820 2-phenoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)ethanesulfonamide CAS No. 2034234-56-3

2-phenoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)ethanesulfonamide

Cat. No.: B2884820
CAS No.: 2034234-56-3
M. Wt: 373.43
InChI Key: ZZLGKKBOWCPOTM-UHFFFAOYSA-N
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Description

2-phenoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)ethanesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a sulfonamide derivative that has been synthesized through a specific method and has unique biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Bioactivity

Research on compounds structurally related to "2-phenoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)ethanesulfonamide" often focuses on their synthesis and bioactivity, particularly their antimicrobial and anticancer properties. For instance, a study by Hassan (2013) detailed the synthesis of new pyrazoline derivatives bearing benzenesulfonamide moieties, exploring their antimicrobial activity against various bacteria and fungi. This suggests a potential route for the synthesis of related compounds and their use in combating microbial infections (Hassan, 2013).

Antioxidant Properties

Compounds with phenolic structures, similar in reactivity or functionality to the ethanesulfonamide group, have been investigated for their antioxidant properties. Zhang et al. (2009) isolated phenolic compounds from walnut kernels, demonstrating significant antioxidant activities. This indicates that structurally related compounds might also exhibit antioxidant capabilities, useful in food preservation or pharmaceutical applications (Zhang et al., 2009).

Fluorescent Sensing Applications

The pyrazoline derivative's potential for zinc ion detection, as investigated by Gong et al. (2011), illustrates another scientific application of related structures. The study synthesized a novel pyrazoline derivative acting as a fluorescent sensor for zinc ions with high selectivity. This points towards the possible use of similar compounds in the development of fluorescent probes for metal ion detection, contributing to analytical chemistry and environmental monitoring (Gong et al., 2011).

Catalytic and Inhibitory Roles

Additionally, novel pyrazolyl-imine and imidazolyl-imine pincer palladium complexes, explored by Boltina et al. (2012), indicate the potential of related compounds in catalyzing Heck coupling reactions. This suggests applications in synthetic chemistry, where such compounds could act as catalysts or inhibitors in various organic transformations (Boltina et al., 2012).

Properties

IUPAC Name

2-phenoxy-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3S/c23-26(24,13-12-25-15-4-2-1-3-5-15)21-9-11-22-10-8-20-17(22)16-14-18-6-7-19-16/h1-8,10,14,21H,9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZLGKKBOWCPOTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCS(=O)(=O)NCCN2C=CN=C2C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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